6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Description
6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and a boronic ester group, making it a valuable building block in various chemical syntheses.
Properties
IUPAC Name |
6-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-6-8(14)15-9(7)10(16)17/h5-6H,1-4H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZWRSTOHIHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a suitable boronic acid and a diol, such as pinacol, under mild conditions.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an amino group and a carboxylic acid group through various substitution reactions. This can involve the use of reagents such as amines and carboxylic acids or their derivatives.
Coupling Reactions: The final product is often obtained through coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.
Scientific Research Applications
6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used to create biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but with different functional groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of an amino group.
Uniqueness
6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the boronic ester group allows for efficient carbon-carbon bond formation, while the amino and carboxylic acid groups offer additional sites for functionalization and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
